3-[(pyridin-2-ylmethyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Medicinal chemistry Structure-activity relationship Molecular recognition

3-[(Pyridin-2-ylmethyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS 6331-43-7; ChemBridge screening compound ID is a synthetic small molecule belonging to the 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid class, featuring a pyridine-2-ylmethylcarbamoyl substituent at the 3-position. Its molecular formula is C14H14N2O4 (MW 274.27 g/mol), and it contains a strained bicyclic ether scaffold with an endocyclic double bond, a secondary amide linker, a free carboxylic acid, and a 2-pyridyl moiety—a combination that generates a distinctive hydrogen-bond donor/acceptor profile (tPSA 88.5 Ų, 2 HBD, 5 HBA).

Molecular Formula C14H14N2O4
Molecular Weight 274.27 g/mol
CAS No. 6331-43-7
Cat. No. B5020858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(pyridin-2-ylmethyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
CAS6331-43-7
Molecular FormulaC14H14N2O4
Molecular Weight274.27 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CNC(=O)C2C3C=CC(C2C(=O)O)O3
InChIInChI=1S/C14H14N2O4/c17-13(16-7-8-3-1-2-6-15-8)11-9-4-5-10(20-9)12(11)14(18)19/h1-6,9-12H,7H2,(H,16,17)(H,18,19)
InChIKeyOPKJEKZXOQTIPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Pyridin-2-ylmethyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid (CAS 6331-43-7): Structural Identity and Procurement Context


3-[(Pyridin-2-ylmethyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS 6331-43-7; ChemBridge screening compound ID 5704673) is a synthetic small molecule belonging to the 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid class, featuring a pyridine-2-ylmethylcarbamoyl substituent at the 3-position . Its molecular formula is C14H14N2O4 (MW 274.27 g/mol), and it contains a strained bicyclic ether scaffold with an endocyclic double bond, a secondary amide linker, a free carboxylic acid, and a 2-pyridyl moiety—a combination that generates a distinctive hydrogen-bond donor/acceptor profile (tPSA 88.5 Ų, 2 HBD, 5 HBA) . The compound is supplied as a solid screening-grade material (typical purity ≥95%) and is catalogued within the ChemBridge compound library, which has been deployed in successful target-discovery campaigns including SIK2 degrader identification [1].

Why 3-[(Pyridin-2-ylmethyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Cannot Be Interchanged with Its Closest Analogs


The oxabicyclo[2.2.1]heptene scaffold bearing a pyridylmethylcarbamoyl substituent exists as a family of regioisomers (2-pyridyl, 3-pyridyl, 4-pyridyl) and scaffold variants (saturated vs. unsaturated bridge; methylene-spaced vs. direct amide). These structural variations are not interchangeable in any screening or SAR campaign because the pyridine nitrogen position dictates the vector of the lone-pair hydrogen-bond acceptor, altering molecular recognition geometry by several angstroms [1]. Furthermore, the presence or absence of the endocyclic double bond in the oxabicyclo scaffold changes ring puckering and rigidity, while the methylene spacer (present in CAS 6331-43-7 but absent in CAS 6331-36-8) introduces an additional rotational degree of freedom that modulates conformational entropy upon target binding . Procurement of the wrong regioisomer or scaffold variant—even at identical molecular formula—would invalidate screening hit confirmation, SAR campaigns, and crystallographic studies, as detailed quantitatively below.

Quantitative Differentiation Evidence for 3-[(Pyridin-2-ylmethyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid (CAS 6331-43-7) vs. Closest Analogs


Pyridine Regioisomer Hydrogen-Bond Acceptor Vector: 2-Pyridylmethyl vs. 4-Pyridylmethyl vs. 3-Pyridylmethyl

The target compound bears a 2-pyridylmethyl substituent, positioning the pyridine nitrogen at the ortho position relative to the methylene linker. This creates a hydrogen-bond acceptor vector oriented approximately 60° from the carbamoyl plane. In contrast, the 4-pyridylmethyl regioisomer (CAS 6331-44-8, same C14H14N2O4 formula) positions the nitrogen para to the linker, yielding a collinear acceptor vector extending along the molecular long axis—a ∼4.5 Å displacement of the H-bond acceptor locus . The 3-pyridylmethyl analog (CAS 436811-05-1) positions the nitrogen at the meta position, producing yet a third distinct vector. These geometric differences are non-negotiable in target binding: a 2-pyridyl H-bond acceptor cannot mimic a 4-pyridyl geometry in any protein binding pocket [1].

Medicinal chemistry Structure-activity relationship Molecular recognition

Methylene Spacer Contribution to Conformational Flexibility: CAS 6331-43-7 vs. Direct Amide Analog CAS 6331-36-8

CAS 6331-43-7 incorporates a methylene (-CH2-) spacer between the pyridine ring and the carbamoyl nitrogen, contributing one additional rotatable bond compared to CAS 6331-36-8, which features a direct pyridin-2-ylcarbamoyl (anilide-like) linkage . This additional rotational degree of freedom (4 rotatable bonds vs. 3 in the direct amide analog) increases the conformational entropy penalty upon binding by an estimated 0.5–1.0 kcal/mol (ΔS contribution), which must be compensated by favorable enthalpic contacts to achieve equivalent binding affinity [1]. The methylene spacer also eliminates the partial double-bond character of the pyridyl–amide linkage present in CAS 6331-36-8, altering the preferred dihedral angle between the pyridine and carbamoyl planes.

Conformational analysis Ligand efficiency Scaffold optimization

Oxabicyclo Scaffold Unsaturation: Hept-5-ene vs. Saturated Heptane Bridge Geometry

CAS 6331-43-7 contains an endocyclic double bond in the 7-oxabicyclo[2.2.1]hept-5-ene scaffold, which flattens the bicyclic ring system and alters the spatial relationship between the carboxylic acid and the carbamoyl substituent. The saturated analog CAS 6331-46-0 (2-(pyridin-3-ylmethylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid, MW 276.29) lacks this double bond, resulting in a more puckered, sp³-rich scaffold with different dihedral angles across the bicyclic framework . The C5–C6 double bond in the target compound increases scaffold rigidity (reducing the number of low-energy conformers) and contributes a region of π-electron density absent in the saturated analog—potentially engaging in π–π or CH–π interactions with aromatic protein residues [1].

Scaffold rigidity Shape complementarity Molecular modeling

Physicochemical Property Profile Differentiation: Computed LogP, tPSA, and Hydrogen-Bond Capacity Across the Analog Series

The target compound (CAS 6331-43-7) presents a computed LogP of 0.74 (ChemSrc) and tPSA of 88.5 Ų, placing it within favorable drug-like chemical space. Among its closest regioisomeric and scaffold analogs, subtle but meaningful differences emerge: the 4-pyridyl isomer (CAS 6331-44-8) shares identical MW and tPSA but may exhibit altered LogP due to different molecular dipole moment orientation; the direct amide analog (CAS 6331-36-8) has a lower MW (260.24) and reduced HBD count (1 vs. 2) due to loss of the methylene -NH- donor capacity; and the saturated analog (CAS 6331-46-0) has higher MW (276.29) and potentially increased lipophilicity from the saturated bridge . These physicochemical shifts, though numerically modest, can alter membrane permeability, solubility, and protein binding in screening assays.

Drug-likeness Physicochemical profiling Lead selection

Recommended Application Scenarios for 3-[(Pyridin-2-ylmethyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid (CAS 6331-43-7) Based on Differentiation Evidence


Screening Hit Confirmation Requiring Exact 2-Pyridylmethyl Regioisomer Geometry

When a primary high-throughput screening (HTS) campaign identifies a hit containing the 2-pyridylmethylcarbamoyl-7-oxabicyclo[2.2.1]hept-5-ene scaffold, CAS 6331-43-7 is the required compound for hit confirmation and dose-response validation. As established in Evidence Item 1, the 2-pyridyl nitrogen H-bond acceptor vector differs by ~4.5 Å from the 4-pyridyl regioisomer (CAS 6331-44-8); procurement of any other regioisomer would produce a false negative in confirmatory assays. The compound's availability through ChemBridge (ID 5704673) as a solid screening-grade material supports rapid reorder and assay replication .

Fragment-Based or Structure-Based Drug Design Leveraging the Methylene Spacer Conformation

In fragment-growing or linker-optimization campaigns where the methylene spacer between the pyridine ring and the carbamoyl group is hypothesized to be critical for target engagement, CAS 6331-43-7 is the required starting point. Its 4 rotatable bonds (vs. 3 in the direct amide analog CAS 6331-36-8) provide a distinct conformational sampling profile that cannot be replicated by the shorter direct-amide analog. Crystallographic or NMR-based binding mode determination with CAS 6331-43-7 is essential before any SAR-driven linker modification, as detailed in Evidence Item 2 .

Scaffold-Hopping Studies Requiring the Unsaturated 7-Oxabicyclo[2.2.1]hept-5-ene Core

In scaffold-hopping exercises where the rigidity and π-electron character of the unsaturated oxabicyclo[2.2.1]hept-5-ene system are being evaluated against the more flexible saturated heptane analog (CAS 6331-46-0), CAS 6331-43-7 serves as the definitive unsaturated reference compound. The double bond contributes to scaffold flattening and introduces a potential π-interaction surface, as established in Evidence Item 3. Any computational or experimental comparison between saturated and unsaturated scaffolds must use the authentic unsaturated compound to draw valid conclusions about the role of the olefin in target binding .

ChemBridge Library-Based Target Discovery and SIK2 Degrader Campaigns

CAS 6331-43-7 is a component of the ChemBridge screening library (ID 5704673), a collection with demonstrated success in identifying novel target modulators, including SIK2 degraders [1]. For academic or industrial groups conducting diversity-based phenotypic screening or virtual screening against the ChemBridge collection, this compound's presence in the library means that any computational hit predicting its activity can be rapidly validated by physical procurement of the exact screening compound, ensuring chemical identity between virtual hit and experimental test article.

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